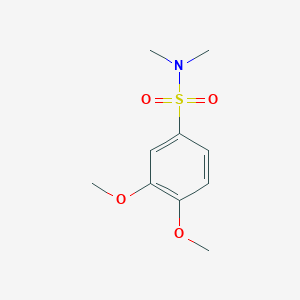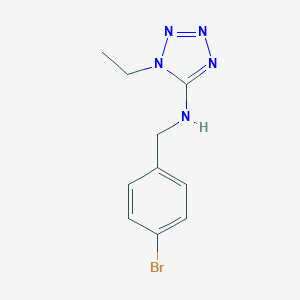![molecular formula C18H16F3NO4 B275724 Methyl 2-(acetylamino)-5-{[3-(trifluoromethyl)benzyl]oxy}benzoate](/img/structure/B275724.png)
Methyl 2-(acetylamino)-5-{[3-(trifluoromethyl)benzyl]oxy}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(acetylamino)-5-{[3-(trifluoromethyl)benzyl]oxy}benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Mecanismo De Acción
The mechanism of action of Methyl 2-(acetylamino)-5-{[3-(trifluoromethyl)benzyl]oxy}benzoate is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
Methyl 2-(acetylamino)-5-{[3-(trifluoromethyl)benzyl]oxy}benzoate has been found to have significant biochemical and physiological effects. Studies have shown that this compound can reduce the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, it has been found to have analgesic effects, making it a potential candidate for the development of new pain-relieving drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-(acetylamino)-5-{[3-(trifluoromethyl)benzyl]oxy}benzoate has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize, making it readily available for research purposes. Additionally, it has been found to have significant anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs. However, one of the limitations is that the mechanism of action of this compound is not fully understood, which may hinder its development as a drug.
Direcciones Futuras
There are several future directions for the study of Methyl 2-(acetylamino)-5-{[3-(trifluoromethyl)benzyl]oxy}benzoate. One of the directions is to further investigate its mechanism of action to better understand its potential applications in drug development. Additionally, studies can be conducted to determine the optimal dosage and administration of this compound for maximum efficacy. Furthermore, research can be conducted to investigate the potential applications of this compound in the treatment of other disorders such as cancer and autoimmune diseases.
Métodos De Síntesis
Methyl 2-(acetylamino)-5-{[3-(trifluoromethyl)benzyl]oxy}benzoate can be synthesized using different methods. One of the methods involves the reaction of 2-amino-5-nitrobenzoic acid with acetic anhydride in the presence of a catalyst to form 2-acetylamino-5-nitrobenzoic acid. This compound is then reacted with 3-(trifluoromethyl)benzyl alcohol in the presence of a dehydrating agent to form Methyl 2-(acetylamino)-5-{[3-(trifluoromethyl)benzyl]oxy}benzoate.
Aplicaciones Científicas De Investigación
Methyl 2-(acetylamino)-5-{[3-(trifluoromethyl)benzyl]oxy}benzoate has been studied for its potential applications in various fields of scientific research. One of the significant applications is in the development of new drugs. This compound has been found to have potential anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation-related disorders.
Propiedades
Nombre del producto |
Methyl 2-(acetylamino)-5-{[3-(trifluoromethyl)benzyl]oxy}benzoate |
|---|---|
Fórmula molecular |
C18H16F3NO4 |
Peso molecular |
367.3 g/mol |
Nombre IUPAC |
methyl 2-acetamido-5-[[3-(trifluoromethyl)phenyl]methoxy]benzoate |
InChI |
InChI=1S/C18H16F3NO4/c1-11(23)22-16-7-6-14(9-15(16)17(24)25-2)26-10-12-4-3-5-13(8-12)18(19,20)21/h3-9H,10H2,1-2H3,(H,22,23) |
Clave InChI |
WQJGFQNNVPFKMU-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C(C=C1)OCC2=CC(=CC=C2)C(F)(F)F)C(=O)OC |
SMILES canónico |
CC(=O)NC1=C(C=C(C=C1)OCC2=CC(=CC=C2)C(F)(F)F)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(2,5-Dimethoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B275655.png)
![4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}benzene-1,3-dicarboxylic acid](/img/structure/B275656.png)




![N-{4-[(2-ethoxyanilino)sulfonyl]phenyl}acetamide](/img/structure/B275670.png)

![N-[4-(dimethylamino)benzyl]-1-methyl-1H-tetrazol-5-amine](/img/structure/B275677.png)


